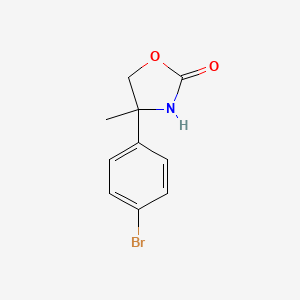

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

Descripción

Propiedades

IUPAC Name |

4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUPRCCCBNTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 4-bromobenzylamine with methyl chloroformate under basic conditions to form the intermediate this compound. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted oxazolidinones.

Oxidation: Products include oxidized derivatives of the oxazolidinone ring.

Reduction: Reduced forms of the oxazolidinone ring.

Aplicaciones Científicas De Investigación

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position Variations

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

- Structural Difference : The bromine atom is at the meta position (3-position) of the phenyl ring instead of the para position.

- For example, para-substituted analogs often exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and reduced steric hindrance compared to meta-substituted derivatives .

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

- Impact: The absence of the oxazolidinone ketone reduces hydrogen-bonding capacity, which may diminish interactions with enzymatic targets. This compound (CAS: 22091-49-2) is primarily used in materials science rather than pharmacology .

Functional Group Modifications

3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

- Structural Difference : A hydroxymethyl group replaces the 4-methyl substituent.

- This derivative (CAS: 885951-58-6) is explored for prodrug applications .

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

- Structural Difference : A bromomethyl group at the 5-position and a methoxyphenyl substituent at the 3-position.

- Impact : The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the methoxy group contributes electron-donating effects, altering electronic properties .

Pharmacologically Active Analogs

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

- Structural Difference : Incorporates trifluoromethyl groups at the 3,5-positions of the phenyl ring and a stereospecific methyl group.

- Impact : The trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. This compound (CAS: 875444-08-9) is a key intermediate in synthesizing anacetrapib, a cholesteryl ester transfer protein inhibitor .

Zoliflodacin

- Impact: The oxazolidinone ring in zoliflodacin improves antibacterial activity against quinolone-resistant pathogens by targeting DNA gyrase and topoisomerase IV .

Actividad Biológica

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic compound characterized by its oxazolidinone structure, which includes a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN2O2, with a molecular weight of approximately 272.1 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H10BrN2O2 |

| Molecular Weight | ~272.1 g/mol |

| Structure | Oxazolidinone with bromophenyl group |

| Biological Applications | Antimicrobial, anticancer |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and π-π interactions with aromatic residues in proteins.

- Receptor Binding : The bromophenyl group enhances binding affinity to biological receptors, modulating their activity and leading to desired pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It serves as a building block for synthesizing pharmaceutical compounds aimed at combating bacterial infections. Its effectiveness against various strains has been documented in several studies.

Anticancer Activity

The compound has shown promising results in anticancer research. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines while exhibiting low toxicity towards normal cells. For instance, studies have reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as MGC-803 and NCI-H460 .

Case Studies

-

Anticancer Activity Evaluation :

A study evaluated the cytotoxic effects of derivatives of oxazolidinones against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 3.82 to 17.76 µM against malignant cells while maintaining high selectivity for normal cells (IC50 > 100 µM) . -

Antimicrobial Efficacy :

Another investigation focused on the synthesis of oxazolidinone derivatives and their antimicrobial properties. The findings revealed that this compound demonstrated a broad spectrum of antibacterial activity compared to other similar compounds, making it a candidate for further development in antibiotic therapies.

Q & A

Q. What are the recommended synthetic methodologies for 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves:

Formation of the oxazolidinone ring : Reacting 4-bromophenyl isocyanate with a methyl-substituted epoxide under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazolidinone core .

Functionalization : Introducing the 4-methyl group via alkylation or condensation reactions. For example, using methyl iodide in the presence of a strong base (e.g., LDA) to ensure regioselectivity .

Key parameters include temperature control (0–25°C), solvent selection (polar aprotic solvents like DMF), and reaction time (4–12 hours). Purity is verified via HPLC or TLC.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The methyl group (4-CH₃) appears as a singlet at δ 1.3–1.5 ppm. Aromatic protons from the bromophenyl group resonate as doublets (δ 7.2–7.6 ppm) due to coupling with the bromine atom .

- ¹³C NMR : The carbonyl (C=O) of the oxazolidinone ring is observed at δ 170–175 ppm .

- IR Spectroscopy : A strong C=O stretch at 1750–1780 cm⁻¹ confirms the oxazolidinone ring. The C-Br stretch appears as a medium band at 550–600 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the theoretical molecular weight (e.g., 256.1 g/mol for C₁₀H₁₀BrNO₂).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for aerosol mitigation .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), which affect compound solubility and bioavailability .

- Cell Lines : Use standardized cell lines (e.g., HEK-293 for cytotoxicity) to minimize variability. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across studies. Meta-analyses of IC₅₀ values can identify outliers .

Q. What role does the bromophenyl group play in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The C-Br bond in the bromophenyl moiety acts as a reactive site for palladium-catalyzed couplings:

Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a biphenyl ligand for high yields .

Q. Optimization :

- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C .

- Boronic Acid Ratio: 1.2 equivalents to ensure complete conversion.

Monitor reaction progress via GC-MS. The bromine substituent’s electron-withdrawing nature enhances oxidative addition efficiency .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). The oxazolidinone ring’s carbonyl group forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., bromine’s hydrophobicity) with bioactivity using CoMFA or HQSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.